N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide
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Overview
Description
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the carbazole derivatives family, known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole moiety. The carbazole derivative is then reacted with appropriate sulfonamide and chlorinated benzene derivatives under controlled conditions to form the final compound . Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials for optoelectronic devices, such as OLEDs and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its high triplet energy and use in OLEDs.
4,4’-Di(9-carbazolyl)biphenyl: Another carbazole derivative used in optoelectronic applications.
1,3,5-Tri(9-carbazolyl)benzene: Used as a hole-transporting material in light-emitting diodes.
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-HYDROXYPROPYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C24H25ClN2O4S |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C24H25ClN2O4S/c25-18-10-12-20(13-11-18)32(30,31)26(14-5-15-28)16-19(29)17-27-23-8-3-1-6-21(23)22-7-2-4-9-24(22)27/h1-4,6-13,19,28-29H,5,14-17H2 |
InChI Key |
SNEKGXNPSKPFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCCO)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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